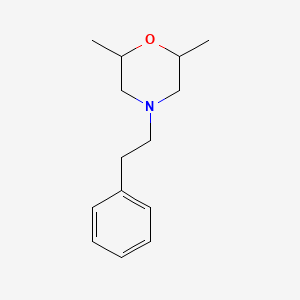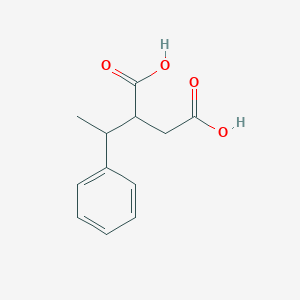
3-(2-bromophenoxy)-N,N-diethyl-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenoxy)-N,N-diethyl-1-propanamine, also known as '2-Bromodiphenylmethylamine' or 'Brompheniramine', is a chemical compound that belongs to the class of antihistamines. It is commonly used in the pharmaceutical industry for the treatment of allergic reactions, such as hay fever, hives, and nasal congestion.
Mécanisme D'action
The mechanism of action of 3-(2-bromophenoxy)-N,N-diethyl-1-propanamine involves its ability to block the histamine H1 receptor. Histamine is a chemical that is released by the body in response to allergens, and it causes symptoms such as itching, swelling, and inflammation. By blocking the histamine H1 receptor, 3-(2-bromophenoxy)-N,N-diethyl-1-propanamine reduces the symptoms of allergic reactions.
Biochemical and Physiological Effects
3-(2-bromophenoxy)-N,N-diethyl-1-propanamine has several biochemical and physiological effects on the body. It is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 2-4 hours. The drug is metabolized in the liver and excreted in the urine. The half-life of 3-(2-bromophenoxy)-N,N-diethyl-1-propanamine is approximately 10-20 hours.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-bromophenoxy)-N,N-diethyl-1-propanamine has several advantages and limitations for lab experiments. One advantage is its well-established synthesis method, which allows for the production of large quantities of the drug. Another advantage is its well-documented pharmacological properties, which make it a useful tool for studying the histamine H1 receptor. However, one limitation is that the drug has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 3-(2-bromophenoxy)-N,N-diethyl-1-propanamine. One direction is the development of new analogs of the drug that have improved pharmacological properties, such as longer half-lives or increased potency. Another direction is the study of the drug's effects on other histamine receptors, such as the H2 or H3 receptors. Finally, the drug's potential use in the treatment of other medical conditions, such as asthma or COPD, could be explored in future research.
Conclusion
In conclusion, 3-(2-bromophenoxy)-N,N-diethyl-1-propanamine is a well-established antihistamine that has been extensively studied for its pharmacological properties and therapeutic applications. Its mechanism of action involves the blocking of the histamine H1 receptor, which reduces the symptoms of allergic reactions. The drug has several advantages and limitations for lab experiments, and there are several future directions for its study, including the development of new analogs and the exploration of its potential use in the treatment of other medical conditions.
Méthodes De Synthèse
The synthesis of 3-(2-bromophenoxy)-N,N-diethyl-1-propanamine involves the reaction of 2-bromophenol with diethylamine in the presence of sodium hydroxide and 1,3-dibromopropane. The reaction produces 3-(2-bromophenoxy)-N,N-diethyl-1-propanamine as the final product. The synthesis method is well-established and has been used in the pharmaceutical industry for many years.
Applications De Recherche Scientifique
3-(2-bromophenoxy)-N,N-diethyl-1-propanamine has been extensively studied for its pharmacological properties and therapeutic applications. It is commonly used in the treatment of allergic reactions, and its efficacy has been demonstrated in several clinical trials. In addition, 3-(2-bromophenoxy)-N,N-diethyl-1-propanamine has been studied for its potential use in the treatment of other medical conditions, such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
3-(2-bromophenoxy)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-3-15(4-2)10-7-11-16-13-9-6-5-8-12(13)14/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUJSARGGQXNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate](/img/structure/B5224547.png)

![methyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5224551.png)
![potassium [3-(2-chlorophenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5224559.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B5224573.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5224579.png)
![1-[3-(4-bromophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5224588.png)
![5-acetyl-6-methyl-4-(3-methylphenyl)-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5224599.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5224609.png)
![[3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5224613.png)
![3-{2-[(2,6-diethylphenyl)amino]-2-oxoethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B5224616.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5224620.png)

![8-[3-(3,5-dimethylphenoxy)propoxy]quinoline](/img/structure/B5224637.png)